An In-Depth Technical Guide to 1-(Oxiran-2-ylmethyl)-2-methylpiperidine
An In-Depth Technical Guide to 1-(Oxiran-2-ylmethyl)-2-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Substituted Piperidines in Modern Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[2] This guide focuses on a specific, yet important derivative: 1-(Oxiran-2-ylmethyl)-2-methylpiperidine, a molecule that combines the established piperidine core with a reactive epoxide moiety, opening avenues for further chemical elaboration and the synthesis of novel molecular entities.
Chemical Identity and Nomenclature
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Systematic Name: 1-(Oxiran-2-ylmethyl)-2-methylpiperidine
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CAS Number: 141620-40-8
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Synonym: 2-methyl-1-(oxiran-2-ylmethyl)piperidine
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Molecular Formula: C₉H₁₇NO
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Molecular Weight: 155.24 g/mol
Table 1: Physicochemical Properties
| Property | Value (Predicted) | Source |
| Molar Mass | 155.24 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 15.77 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.2596 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Synthesis and Mechanistic Considerations
The synthesis of 1-(Oxiran-2-ylmethyl)-2-methylpiperidine is typically achieved through the nucleophilic substitution reaction between 2-methylpiperidine and an epoxide precursor, most commonly epichlorohydrin. This reaction is a classic example of the ring-opening of an epoxide by a secondary amine.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General synthesis pathway for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine.
Mechanistic Insights
The reaction proceeds in two key steps:
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Nucleophilic Attack: The secondary amine of 2-methylpiperidine acts as a nucleophile and attacks one of the carbon atoms of the oxirane ring of epichlorohydrin. This initial attack is followed by the displacement of the chloride ion.
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Intramolecular Ring Formation: The resulting intermediate, a chlorohydrin amine, is then treated with a base (e.g., sodium hydroxide) to deprotonate the hydroxyl group, which then acts as an internal nucleophile to displace the chloride, forming the new epoxide ring.
The regioselectivity of the initial amine attack on the epoxide can be influenced by reaction conditions. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, with the amine attacking the less substituted carbon of the epoxide.[3]
Exemplary Synthetic Protocol
Materials:
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2-Methylpiperidine
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Epichlorohydrin
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Sodium hydroxide
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An appropriate solvent (e.g., a non-polar solvent like xylene, or an alcohol)
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Deionized water
Procedure:
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Dissolve 2-methylpiperidine in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.
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Slowly add epichlorohydrin to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.
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Heat the reaction mixture to a temperature between 60-125°C for several hours to facilitate the initial reaction between the amine and epichlorohydrin.[4]
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After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to promote the formation of the epoxide ring.[4]
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Stir the mixture vigorously to ensure proper mixing of the aqueous and organic phases.
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After the reaction is complete, separate the organic layer.
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Wash the organic layer with water to remove any remaining salts and base.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
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The product can be further purified by vacuum distillation or column chromatography.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(Oxiran-2-ylmethyl)-2-methylpiperidine is dominated by the strained epoxide ring, which is susceptible to ring-opening reactions with a wide variety of nucleophiles.[3] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Ring-Opening Reactions
The epoxide ring can be opened by nucleophiles such as amines, alcohols, thiols, and water. These reactions are often catalyzed by either acid or base. The regioselectivity of the ring-opening is dependent on the reaction conditions.
Caption: General scheme of epoxide ring-opening reactions.
This reactivity is particularly useful in drug discovery for the synthesis of libraries of compounds for biological screening. The piperidine moiety can act as a scaffold, while the opened epoxide provides a handle for introducing diverse functional groups.
Potential Applications in Drug Discovery
While specific applications for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine are not extensively documented, its structural motifs suggest potential utility in several areas of medicinal chemistry:
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Scaffold for Biologically Active Molecules: The piperidine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer and antiviral agents.[2]
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Building Block for Complex Synthesis: The reactive epoxide group allows for the straightforward introduction of side chains that can interact with biological targets.
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Chiral Synthesis: The presence of a stereocenter at the 2-position of the piperidine ring allows for the synthesis of chiral molecules, which is often crucial for biological activity.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine. However, based on the known hazards of its precursors, 2-methylpiperidine and epoxides, the following precautions should be taken:
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards of Precursors:
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2-Methylpiperidine: Is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[5]
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Epoxides: Are generally considered to be reactive and potentially hazardous. They can be irritants and sensitizers.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
Spectroscopic Characterization (Predicted)
¹H NMR:
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Piperidine Ring Protons: A series of multiplets in the region of 1.0-3.0 ppm.
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Methyl Group Protons: A doublet around 1.0-1.2 ppm.
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Oxirane Protons: Signals in the range of 2.5-3.5 ppm, showing characteristic coupling patterns for a three-membered ring.
¹³C NMR:
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Piperidine Ring Carbons: Peaks in the aliphatic region (20-60 ppm).
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Methyl Carbon: A signal around 15-20 ppm.
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Oxirane Carbons: Signals in the range of 40-60 ppm.
IR Spectroscopy:
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C-H stretching (aliphatic): 2850-3000 cm⁻¹
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C-N stretching: 1000-1200 cm⁻¹
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Epoxide C-O stretching (ring breathing): Around 1250 cm⁻¹ and 800-950 cm⁻¹
Conclusion
1-(Oxiran-2-ylmethyl)-2-methylpiperidine is a valuable synthetic intermediate that combines the privileged piperidine scaffold with a reactive epoxide functional group. While detailed experimental data for this specific compound is limited, its synthesis can be achieved through established methods, and its reactivity is predictable. Its potential as a building block in medicinal chemistry and drug discovery warrants further investigation, offering a versatile platform for the creation of novel and structurally diverse molecules.
References
- Chapman, N. B., Isaacs, N. S., & Parker, R. E. (1959). The mechanism of epoxide reactions. Part I. The reactions of 1: 2-epoxyethylbenzene, 1: 2-epoxy-3-phenylpropane, and 1: 2-epoxy-3-phenoxypropane with some secondary amines. Journal of the Chemical Society, 1925-1934.
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Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
- Bones, J., et al. (2015). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
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Frey, J., et al. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Antopolsky, M., et al. (2021).
- D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
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ResearchGate. (n.d.). IR and 1H NMR spectral data. Retrieved from [Link]
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Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR NMR Chart. Retrieved from [Link]
- Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116843.
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
- Al-Wahaibi, L. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Antimicrobial Activity of a Novel 2-Amino-5-cyano-6-(4-(dimethylamino)phenyl)-4-phenyl-4H-pyran-3-carbonitrile. Molecules, 27(15), 4991.
- Google Patents. (n.d.). US3686315A - Reaction product of epichlorohydrin compound and beta-alkylamine.
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